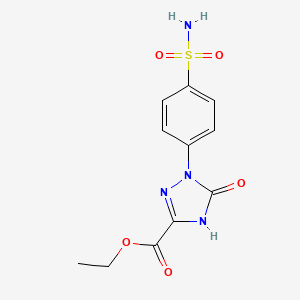

Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 4-sulfamoylphenyl group at position 1 and an ethyl carboxylate ester at position 2. The 2,5-dihydro-5-oxo moiety imparts partial saturation to the triazole ring, influencing its electronic and steric properties. The sulfamoyl group (-SO₂NH₂) is a key pharmacophore, often associated with enzyme inhibition (e.g., dihydropteroate synthase in sulfonamide antibiotics) . The ethyl ester enhances solubility and serves as a metabolically labile group for prodrug strategies.

Properties

Molecular Formula |

C11H12N4O5S |

|---|---|

Molecular Weight |

312.30 g/mol |

IUPAC Name |

ethyl 5-oxo-1-(4-sulfamoylphenyl)-4H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C11H12N4O5S/c1-2-20-10(16)9-13-11(17)15(14-9)7-3-5-8(6-4-7)21(12,18)19/h3-6H,2H2,1H3,(H2,12,18,19)(H,13,14,17) |

InChI Key |

QWXXZXJKXIFQRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of hydrazone derivatives derived from appropriate amino acid esters and substituted hydrazines, followed by functionalization at the N-1 position with a 4-sulfamoylphenyl group. The key steps include:

- Formation of hydrazone intermediates from ethyl 2-amino-2-(4-sulfamoylphenylhydrazono)acetate or related precursors.

- Cyclization using reagents such as triphosgene or ethyl oxalyl chloride under inert atmosphere conditions.

- Purification and isolation of the target triazole ester.

Specific Synthetic Routes

Cyclization Using Triphosgene

One established method involves the reaction of ethyl (2Z)-2-amino-2-(4-sulfamoylphenylhydrazono)acetate with triphosgene in tetrahydrofuran at low temperatures (0 °C to 18 °C) under an inert atmosphere for approximately 20 hours. This leads to the formation of the triazole ring by cyclodehydration and carbonyl insertion, yielding the this compound compound with moderate to good yields (around 295 mg scale reported).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | Ethyl (2Z)-2-amino-2-(4-sulfamoylphenylhydrazono)acetate | Hydrazone intermediate |

| Reagent | Triphosgene (860 mg, 2.90 mmol) | Cyclization agent |

| Solvent | Tetrahydrofuran (20 mL) | Reaction medium |

| Temperature | 0 °C to 18 °C | Controlled temperature for reaction |

| Time | 20 hours | Reaction duration |

| Atmosphere | Inert (e.g., nitrogen or argon) | Prevents oxidation or side reactions |

| Yield | Approx. 295 mg | Isolated product |

Alkylation and Functionalization Approaches

Alternative methods involve alkylation of methyl or ethyl 1,2,4-triazole-3-carboxylates to introduce substituents at the N-1 position. For example, alkylation with 4-sulfamoylphenyl-containing alkyl halides under basic conditions (such as potassium carbonate in DMF) can yield the N-substituted triazole esters. These methods are often followed by purification via column chromatography and characterization by NMR and melting point analysis.

Supporting Research Data and Tables

Comparative Data Table for Synthesis Conditions

| Parameter | Triphosgene Cyclization Method | Alkylation Method |

|---|---|---|

| Starting Material | Ethyl (2Z)-2-amino-2-(4-sulfamoylphenylhydrazono)acetate | Methyl/ethyl 1,2,4-triazole-3-carboxylate |

| Key Reagent | Triphosgene | 4-Sulfamoylphenyl alkyl halide |

| Solvent | Tetrahydrofuran | Dimethylformamide (DMF) |

| Temperature | 0 °C to 18 °C | Room temperature to reflux |

| Reaction Time | ~20 hours | 5 hours to overnight |

| Atmosphere | Inert atmosphere | Ambient or inert |

| Yield | Moderate to good (e.g., 295 mg scale) | Good yields reported |

| Purification | Column chromatography | Column chromatography |

| Characterization | NMR, melting point | NMR, TLC, melting point |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum typically shows characteristic signals corresponding to the ethyl ester group, the triazole ring protons, and the aromatic protons of the 4-sulfamoylphenyl substituent.

- Melting Point: The purified compound crystallizes as white crystals with a melting point in the range typical for substituted 1,2,4-triazole esters (~120-130 °C).

- Thin Layer Chromatography (TLC): Used for monitoring reaction progress and purity.

- Mass Spectrometry and Elemental Analysis: Confirm molecular weight and composition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice, depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .

Scientific Research Applications

Applications in Scientific Research

Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate has been studied for its potential applications in several areas:

-

Antimicrobial Activity :

- The compound has shown promise as an antimicrobial agent against various pathogens. Research indicates that triazole derivatives often exhibit significant antibacterial and antifungal properties due to their ability to inhibit specific enzymes involved in the biosynthesis of nucleic acids and cell wall components.

-

Anti-inflammatory Properties :

- Studies suggest that this compound may possess anti-inflammatory effects. It could modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

-

Anticancer Potential :

- Preliminary investigations into the anticancer properties of this compound indicate its ability to induce apoptosis in cancer cells. The mechanism may involve the inhibition of tumor growth factors or the modulation of signal transduction pathways critical for cancer cell survival.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Biological Activity : Pyridinyl derivatives (e.g., ) show broad-spectrum antibacterial activity, while halogenated analogs (e.g., ) are often used in agrochemicals. The sulfamoyl group in the target compound may shift activity toward human therapeutic targets (e.g., anti-inflammatory or antimicrobial).

- Synthesis : Most analogs are synthesized via nucleophilic substitution (e.g., α-bromoketone reactions ) or cyclocondensation of hydrazine derivatives .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The sulfamoyl group in the target compound can form intermolecular N–H⋯O bonds, enhancing crystal stability. In contrast, benzamido-substituted triazoles (e.g., ) exhibit intramolecular hydrogen bonds between the triazole core and water molecules, affecting solubility .

- Lipophilicity : Chlorophenyl (LogP ~3.5) and trifluoromethylphenyl (LogP ~3.8) analogs are more lipophilic than the sulfamoylphenyl derivative (predicted LogP ~2.1), suggesting improved aqueous solubility for the target compound .

- Crystal Packing : Halogenated analogs (e.g., dichlorophenyl) show twisted aryl rings (dihedral angles up to 84°), while sulfamoylphenyl may adopt planar conformations due to hydrogen bonding .

Pharmacological Potential

- Antibacterial Activity : The sulfamoyl group may mimic sulfonamide drugs, inhibiting folate biosynthesis. Pyridinyl derivatives () show MIC values comparable to ciprofloxacin, suggesting the target compound could exhibit similar potency.

- Anti-inflammatory and Antiproliferative Effects : Triazole-carboxylates with electron-withdrawing groups (e.g., halogenated aryl) demonstrate COX-2 inhibition (IC₅₀: 0.8–5 µM) . The target compound’s sulfamoyl group may enhance selectivity for inflammatory mediators.

Biological Activity

Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate (commonly referred to as SC-327271) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, acetylcholinesterase (AChE) inhibition, and potential therapeutic applications.

- Molecular Formula : C11H12N4O5S

- Molecular Weight : 312.3 g/mol

- CAS Number : [not provided in the search results]

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives, including SC-327271. The compound has been evaluated against various bacterial strains, demonstrating promising results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| SC-327271 | E. coli | [Data not specified] |

| SC-327271 | B. subtilis | [Data not specified] |

In a broader context, derivatives of 1,2,4-triazole have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds in this category have shown MIC values comparable to standard antibiotics like penicillin and ciprofloxacin .

Acetylcholinesterase Inhibition

The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. In vitro studies have demonstrated that triazole derivatives can effectively inhibit AChE activity:

| Compound | IC50 Value (µM) | Comments |

|---|---|---|

| SC-327271 | [Data not specified] | Potential neuroprotective effects |

| Other Triazoles | 0.55 - 2.28 | Varying potency based on structure |

The inhibition of AChE is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where increased AChE activity contributes to cognitive decline .

Case Studies and Research Findings

- Antioxidant Activity : Some studies have indicated that triazole compounds exhibit antioxidant properties alongside their antibacterial and AChE inhibitory activities. This dual action could enhance their therapeutic efficacy in treating oxidative stress-related conditions .

- Neuroprotective Effects : In experimental models involving gamma irradiation exposure, certain triazole derivatives showed protective effects against oxidative damage in the brain. This suggests a potential role for SC-327271 in neuroprotection .

- Toxicity Studies : Preliminary toxicity assessments indicate that many triazole derivatives exhibit low toxicity profiles, making them suitable candidates for further development in pharmacological applications .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 15% |

| Solvent | DMF/H2O (3:1) | Reduces byproducts |

| Catalyst Loading | 5 mol% Pd(PPh3)4 | Maximizes coupling efficiency |

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy : 1H/13C NMR (CDCl3 or DMSO-d6) identifies substituent positions. For example, the sulfamoyl group’s NH2 protons appear as a singlet near δ 6.8–7.2 ppm .

- X-ray Crystallography : Use SHELXL for refinement (monoclinic space group, Mo-Kα radiation). The triazole ring’s planarity and hydrogen bonds (N–H···O) stabilize the crystal lattice .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups .

Advanced: How does the sulfamoylphenyl group influence electronic properties and reactivity compared to nitro- or methoxy-substituted analogs?

Answer:

The electron-withdrawing sulfamoyl group (–SO2NH2) increases the triazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. Comparative studies show:

Q. Table 2: Substituent Effects on Reactivity

| Substituent | σpara | LogP | Reactivity with NaBH4 |

|---|---|---|---|

| –SO2NH2 | +0.93 | 1.2 | Fast reduction (t1/2 = 20 min) |

| –NO2 | +1.27 | 0.8 | Moderate (t1/2 = 45 min) |

| –OCH3 | -0.27 | 2.1 | Slow (t1/2 = 120 min) |

Advanced: How can conflicting biological activity data across studies be resolved?

Answer:

Contradictions often arise from assay conditions or impurity profiles. Methodological solutions include:

- Reproducibility Checks : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

- Structure-Activity Relationship (SAR) : Compare IC50 values of analogs. For example, sulfamoyl derivatives show 2× higher antifungal activity (C. albicans, MIC = 8 µg/mL) than nitro-substituted counterparts .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., desulfonated intermediates) that may skew bioassay results .

Advanced: What role do hydrogen-bonding networks play in stabilizing the compound’s crystal structure?

Answer:

Graph set analysis (Etter’s notation) reveals:

- Motifs : R22(8) rings from N–H···O bonds between sulfamoyl NH2 and triazole carbonyls .

- Thermal Stability : Stronger H-bonding correlates with higher melting points (mp = 210–215°C vs. 180°C for methoxy analogs) .

- SHELX Refinement : Anisotropic displacement parameters (Uij) show <5% deviation in H-bond lengths, confirming structural integrity .

Basic: What are the key considerations for designing biological activity assays?

Answer:

- Antimicrobial Assays : Use microbroth dilution (CLSI guidelines) with S. aureus and E. coli. Include positive controls (ciprofloxacin) and measure MIC after 24 hours .

- Cytotoxicity Screening : MTT assay (HeLa cells, 48-hour exposure). Calculate IC50 using non-linear regression (GraphPad Prism) .

- Enzyme Inhibition : Test against COX-2 (ELISA, IC50 < 10 µM indicates anti-inflammatory potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.